![molecular formula C21H14O2S3 B14213569 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid CAS No. 612822-88-5](/img/structure/B14213569.png)
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiophene-based structure. Thiophene derivatives are known for their diverse applications in materials science, organic electronics, and medicinal chemistry due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, which involves the coupling of a stannylated thiophene derivative with a halogenated benzoic acid derivative under palladium catalysis . The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon), a suitable solvent (e.g., tetrahydrofuran), and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Introduction of halogen atoms or other electrophiles on the thiophene rings.
Scientific Research Applications
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: A thiophene derivative with a similar core structure but different functional groups.
Thiophene-2-boronic acid pinacol ester: Another thiophene-based compound used in organic synthesis.
Uniqueness
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a highly conjugated thiophene system. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science .
Properties
CAS No. |
612822-88-5 |
|---|---|
Molecular Formula |
C21H14O2S3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C21H14O2S3/c22-21(23)15-6-3-14(4-7-15)5-8-16-9-10-19(25-16)20-12-11-18(26-20)17-2-1-13-24-17/h1-13H,(H,22,23) |
InChI Key |
AUXRUMSCRZPZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
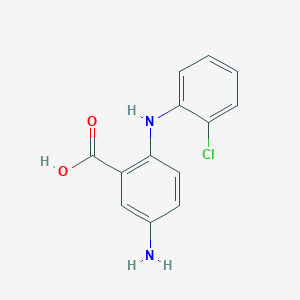
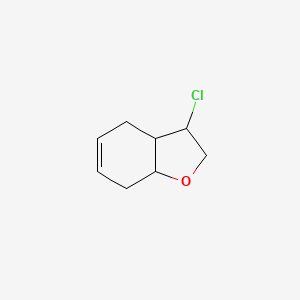

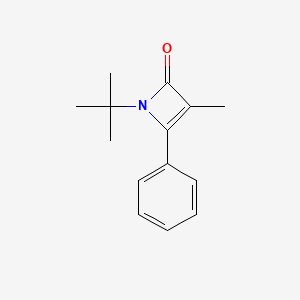
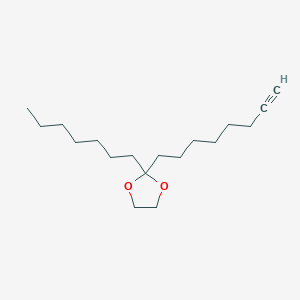
![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)

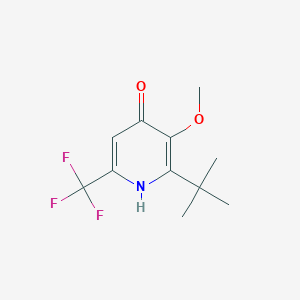
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
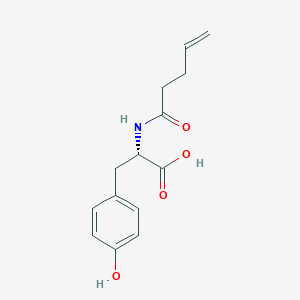
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
